molecular formula C19H22ClNO B7820734 Doxepin Hydrochloride

Doxepin Hydrochloride

Cat. No. B7820734
M. Wt: 315.8 g/mol
InChI Key: MHNSPTUQQIYJOT-UHFFFAOYSA-N
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Patent
US08329685B1

Procedure details

A 2% composition of doxepin in the nanolipid-vesicle composition of Preparation 2 above was prepared by mixing doxepin hydrochloride with the nanolipid vesicle formulation as described in Preparation 2 which had been modified by the addition of Keltrol to render a thick creamy consistency, in a mass/mass ratio of 2:98 with the aid of a high speed stirrer. The composition is designated DOXIPEX CREAM. (b) In similar manner a 1.7307% composition of Lidocaine Hydrochloride was prepared and designated LIDAREX LOTION. (c) A 0.3% composition of Scopolamine HBR was also prepared in the same manner and designated MZL Scopolamine. (d) A 0.5% nasal spray composition of Oxymetazoline HCl was also prepared in the same manner with some modification and designated Oxymetazoline MZL. (e) A 0.5% injection formulation of Bupivicaine HCl was further prepared in the same manner but with some modification and designated Bupivicaine MZL.
Name
doxepin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Scopolamine HBR
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Scopolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CN([CH2:4][CH2:5]C=C1C2C=CC=CC=2OCC2C=CC=CC1=2)C.CN(CCC=C1C2C=CC=CC=2[O:36]CC2C=CC=CC1=2)C.[ClH:43].CN1[C@@H]2[C@@H]3O[C@H]3[C@H]1C[C@@H](OC([C@@H](C1C=CC=CC=1)CO)=O)C2.C[C:67]1[CH:68]=[C:69]([C:81](C)(C)C)[C:70](O)=[C:71]([CH3:79])[C:72]=1CC1NCCN=1.Cl.CC1C=C(C(C)(C)C)C(O)=C(C)C=1[CH2:93][C:94]1[NH:98][CH2:97][CH2:96][N:95]=1.Cl>>[CH3:4][CH2:5][N:98]([CH2:97][C:96]([NH:95][C:70]1[C:69]([CH3:81])=[CH:68][CH:67]=[CH:72][C:71]=1[CH3:79])=[O:36])[CH2:94][CH3:93].[ClH:43] |f:1.2,4.5,8.9|

Inputs

Step One
Name
doxepin
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC=C1C=2C=CC=CC2COC3=C1C=CC=C3
Step Two
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC=C1C=2C=CC=CC2COC3=C1C=CC=C3.Cl
Step Four
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Scopolamine HBR
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Scopolamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@@H]2C[C@H](C[C@H]1[C@H]3[C@H]2O3)OC(=O)[C@H](CO)C=4C=CC=CC4
Step Seven
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=C(C1CC2=NCCN2)C)O)C(C)(C)C.Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=C(C1CC2=NCCN2)C)O)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above was prepared
CUSTOM
Type
CUSTOM
Details
as described in Preparation 2 which
ADDITION
Type
ADDITION
Details
had been modified by the addition of Keltrol

Outcomes

Product
Name
Type
product
Smiles
CCN(CC)CC(=O)NC=1C(=CC=CC1C)C.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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